1-Propylpyridin-1-ium bromide

Vue d'ensemble

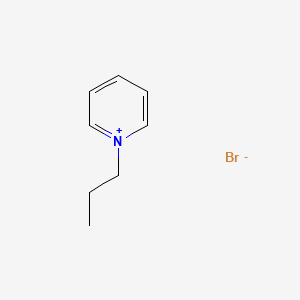

Description

1-Propylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C₈H₁₂BrN. It is known for its ionic nature and is commonly used in various chemical and industrial applications. The compound is characterized by the presence of a pyridinium ring substituted with a propyl group and a bromide anion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Propylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with 1-bromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where pyridine and 1-bromopropane are mixed in the presence of a suitable base. The reaction mixture is heated to reflux, and the product is subsequently purified through crystallization or distillation techniques to obtain high purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Propylpyridin-1-ium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate are commonly used. The reactions are typically carried out in polar solvents like water or alcohols under reflux conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide would yield 1-propylpyridinium hydroxide.

Oxidation and Reduction: The products vary based on the specific redox reaction

Applications De Recherche Scientifique

Corrosion Inhibition

Pyridinium salts, including 1-propylpyridin-1-ium bromide derivatives, have been investigated for their ability to inhibit the corrosion of mild steel in acidic environments .

Mechanism of Inhibition

- The effectiveness of pyridinium salts as corrosion inhibitors is attributed to their adsorption onto the metal surface, forming a protective layer .

- These compounds typically contain an electron cloud on an aromatic ring or electronegative atoms like nitrogen and sulfur, which facilitates their interaction with the metal surface .

Case Study: Mild Steel Corrosion in Sulfuric Acid

- A study examined the corrosion inhibition properties of pyridinium salt derivatives in 1 M H2SO4 at 20°C using weight loss techniques and scanning electron microscopy .

- The results indicated that the synthesized pyridinium salts effectively inhibited mild steel corrosion .

- Scanning electron microscope analysis confirmed the adsorption of the inhibitor molecules on the mild steel surface .

Chemical Synthesis

Pyridinium bromide compounds are also used as reagents in various chemical transformations .

Bromination Reactions

- Pyridinium bromide-perbromide reagents can be used for the bromination of methyl groups .

- The use of pyridinium bromide–perbromide in ethyl acetate was found to be optimal for brominating methyl groups .

- In one study, the use of a brominating agent with ethyl acetate as a solvent significantly increased the isolated yield to 85% in a short reaction time of only 30 minutes .

Cosmetic Applications

Polymers, including some synthetic polymers, are used in cosmetics for their diverse properties . They can act as film formers, fixatives, rheology modifiers, emulsifiers, and more . Pyridinium compounds may be incorporated into cosmetic formulations for specialized applications .

Functions of Polymers in Cosmetics

- Film Formers: Polymers create a thin layer on the skin or hair .

- Rheology Modifiers: They alter the viscosity and texture of cosmetic products .

- Delivery Systems: Polymers can be used in nanoparticles to deliver fragrances or active nutrients to the skin .

Environmental Considerations

The development and use of corrosion inhibitors like pyridinium salts consider environmental impact . Researchers are encouraged to test and use environmentally harmless inhibitors .

General formula of tested inhibitors

- where R’ and Rʺ are alkyl, aryl, cycloalkyl or heterocyclic groups and are the product of the condensation process between an amine and a ketone (or an aldehyde) .

Additional Applications

Mécanisme D'action

The mechanism of action of 1-propylpyridin-1-ium bromide is primarily based on its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other molecules in a given system. The bromide ion can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity .

Comparaison Avec Des Composés Similaires

1-Methylpyridinium Bromide: Similar structure but with a methyl group instead of a propyl group.

1-Ethylpyridinium Bromide: Contains an ethyl group instead of a propyl group.

1-Butylpyridinium Bromide: Features a butyl group in place of the propyl group.

Uniqueness: 1-Propylpyridin-1-ium bromide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer alkyl chain counterparts .

Activité Biologique

1-Propylpyridin-1-ium bromide (C₈H₁₂BrN) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, along with its mechanisms of action and potential applications in various fields.

This compound is synthesized through the alkylation of pyridine with 1-bromopropane, typically using a base such as potassium carbonate or sodium hydroxide. The resulting compound is characterized by its ionic nature and the presence of a pyridinium ring substituted with a propyl group and a bromide anion. Its unique structure contributes to its solubility in polar solvents and makes it suitable for various chemical applications, including catalysis and as a corrosion inhibitor .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its activity against gram-positive and gram-negative bacteria, suggesting potential applications in pharmaceuticals and materials science .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Moderate |

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity . Research indicates that it can inhibit the growth of various fungal pathogens, making it a candidate for further exploration in antifungal drug development .

Anticancer Potential

Emerging studies have highlighted the anticancer properties of this compound. In vitro experiments have demonstrated its ability to inhibit cell migration and proliferation in cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). Notably, it appears to selectively affect cancer cells without significantly impacting normal cells, suggesting a therapeutic window for potential cancer treatments .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF7 | Inhibition of migration | |

| HT29 | Reduced viability | |

| NIH3T3 | No significant effect |

The biological activity of this compound is primarily attributed to its ionic nature, which facilitates interactions with cellular membranes and proteins. The positively charged nitrogen atom in the pyridinium ring allows the compound to bind to negatively charged sites on enzymes or receptors, leading to modulation of biological pathways relevant to disease processes .

Furthermore, studies suggest that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms or by disrupting cellular signaling pathways involved in cell survival .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Corrosion Inhibition : A study demonstrated that this compound effectively inhibits corrosion in mild steel exposed to acidic environments. Its mechanism involves adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates .

- Antimicrobial Testing : In clinical settings, formulations containing this compound were tested against multidrug-resistant bacterial strains, showing promising results that warrant further investigation into its potential as an alternative antimicrobial agent .

Propriétés

IUPAC Name |

1-propylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.BrH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAORNRFCWXEYSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369979 | |

| Record name | 1-Propylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-71-2 | |

| Record name | 1-Propylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.